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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of patents and scientific literature for 1-
Methylazepan-4-ol, a versatile heterocyclic building block. It details a common synthetic
pathway, presents key quantitative data, and offers insights into the biological potential of its
derivatives.

Synthesis of 1-Methylazepan-4-ol: A Two-Step
Approach

The synthesis of 1-Methylazepan-4-ol is commonly achieved through a two-step process
starting from readily available precursors. The first step involves the formation of the ketone
intermediate, 1-methylazepan-4-one, which is subsequently reduced to the desired alcohol.

Step 1: Synthesis of 1-Methylazepan-4-one
Hydrochloride

A patented method describes the synthesis of 1-methylazepan-4-one hydrochloride from N-
methyl-2-pyrrolidone. This process involves a series of reactions including hydrolysis, mono-
esterification, and a cyclization reaction. While the patent outlines the overall scheme, a more
detailed and accessible laboratory-scale synthesis starts from 1-methylpiperidine-4-one. This
method, detailed in a patent application by Sichuan Gooddoctor Pharmaceutical Group,
involves a ring expansion.[1]
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A typical experimental protocol for the synthesis of the precursor, N-methylhexahydroazepin-4-
one hydrochloride, starting from 4-(aminomethyl)-1-methylpiperidin-4-ol is as follows:

Experimental Protocol: Synthesis of N-methylhexahydroazepin-4-one hydrochloride[1]

5g (34.67mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50ml of glacial acetic
acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71mmol) in 25ml of water is
slowly added while maintaining the temperature at 0°C. The reaction mixture is stirred
overnight. Upon completion, 250ml of dichloromethane (DCM) is added, and the pH of the
reaction solution is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and
the aqueous layer is extracted twice with 50ml of DCM. The combined organic layers are
concentrated. The resulting oil is dissolved in 20ml of isopropanol, and the pH is adjusted to <6
with 3ml of hydrogen chloride in isopropanol solution. The solution is then cooled to induce
crystallization, yielding N-methylhexahydroazepin-4-one hydrochloride. The solid is dried under
reduced pressure.

Table 1: Reported Yields for the Synthesis of N-methylhexahydroazepin-4-one hydrochloride[1]

Step Product Yield

) ) o N-methylhexahydroazepin-4-
Ring Expansion/Crystallization ) 87.0%
one hydrochloride

Step 2: Reduction of 1-Methylazepan-4-one to 1-
Methylazepan-4-ol

The reduction of the ketone intermediate to the final alcohol product is a standard
transformation in organic synthesis. Sodium borohydride (NaBHa4) is a common and effective
reducing agent for this purpose.

Experimental Protocol: General Reduction of a Ketone to an Alcohol

To a solution of the ketone (1 equivalent) in a suitable solvent such as methanol or ethanol,
sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is
stirred at room temperature until the reaction is complete, as monitored by thin-layer
chromatography. The reaction is then quenched by the slow addition of water or a dilute acid.
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The product is extracted with an organic solvent, and the combined organic layers are washed,
dried, and concentrated under reduced pressure to yield the crude alcohol. Purification is
typically achieved by column chromatography or recrystallization.

While a specific, detailed protocol with quantitative data for the reduction of 1-methylazepan-4-
one to 1-Methylazepan-4-ol is not readily available in the searched literature, the general
procedure described above is widely applicable. The yield and purity of the final product would
be expected to be high based on the efficiency of sodium borohydride reductions.

Table 2: Physicochemical Properties of 1-Methylazepan-4-ol[2]

Property Value

Molecular Formula C7H1sNO

Molecular Weight 129.20 g/mol

CAS Number 19065-49-7

Appearance Expected to be a solid or oil
Purity (commercial) Typically 297%

Biological Activity of Azepane Derivatives

While specific biological activity data for 1-Methylazepan-4-ol is limited in the public domain,
the azepane scaffold is a recognized pharmacophore present in numerous biologically active
molecules. Literature and patents suggest that derivatives of the azepane ring system have
been investigated for a range of therapeutic applications. The biological activities of these
derivatives are highly dependent on the nature and position of various substituents on the
azepane ring.

The following diagram illustrates a generalized workflow for the discovery of bioactive azepane
derivatives, starting from a core scaffold like 1-Methylazepan-4-ol.
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Workflow for Bioactive Azepane Derivative Discovery
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Caption: A generalized workflow for the discovery of bioactive azepane derivatives.
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Structure-Activity Relationship (SAR) studies on various classes of azepane derivatives have
been conducted to understand the impact of structural modifications on their biological activity.
These studies are crucial for optimizing lead compounds to improve their potency, selectivity,
and pharmacokinetic properties.

Due to the proprietary nature of drug discovery, specific quantitative data such as ICso or ECso
values for novel 1-Methylazepan-4-ol derivatives are often found within patent applications
and may not be readily available in peer-reviewed literature until later stages of development.
Researchers are encouraged to perform their own biological evaluations to determine the
specific activities of their synthesized derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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